N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by:
Properties
IUPAC Name |
1-methyl-N-[4-oxo-4-(4-propan-2-ylanilino)butyl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-12(2)13-6-8-14(9-7-13)24-16(27)5-4-10-23-18(28)15-11-26(3)25-17(15)19(20,21)22/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDZDHYSODIGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCNC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide generally involves multiple steps of organic reactions including the formation of intermediates such as 4-(4-isopropylanilino)-4-oxobutyl and 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Typical reaction conditions may include the use of specific solvents, temperature controls, and catalysts to drive the reactions to completion efficiently.
Industrial Production Methods: : Industrial production scales up the synthesis processes with optimized conditions to ensure high yield and purity. Techniques such as batch and continuous flow synthesis are employed, with a keen focus on maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the aniline or pyrazole moieties, resulting in derivatives with altered oxidation states.
Reduction: : Reductive conditions might reduce the carbonyl group, modifying the compound into various alcohol or alkane derivatives.
Substitution: : N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is susceptible to nucleophilic and electrophilic substitution reactions, which can replace functional groups to generate new analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Conditions may vary from acidic to basic, with reagents like halogens, alkyl halides, or various electrophiles/nucleophiles.
Major Products Formed
Oxidized or reduced derivatives
Various substituted analogs depending on the reagents used and reaction conditions applied.
Scientific Research Applications
Chemistry: : Utilized in the study of reaction mechanisms, structural analyses, and synthesis of new compounds for various chemical applications. Biology : The compound's derivatives are explored for biological activities such as enzyme inhibition, cellular signaling modulation, and potential therapeutic effects. Medicine : Research into its analogs aims to develop novel pharmaceuticals with enhanced efficacy and reduced side effects. Industry : It finds applications in manufacturing advanced materials, coatings, and as a precursor for other industrially relevant chemicals.
Mechanism of Action
Mechanism of Effects: : The specific molecular targets and pathways by which N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide operates are subject to ongoing research. Its activity often involves binding to target proteins, altering their function, or inhibiting specific enzymatic processes.
Comparison with Similar Compounds
Example 53: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Incorporates a chromen-4-one moiety linked to fluorinated phenyl groups, enhancing π-π interactions and metabolic stability. Retains the N-isopropylbenzamide side chain but lacks the trifluoromethyl group.
- Properties :
- Activity : Demonstrated efficacy in kinase inhibition assays, with fluorinated aromatic systems improving target binding affinity .
Arachidonylethanolamide (Anandamide)
- Key Structural Differences: A polyunsaturated fatty acid ethanolamide (non-aromatic) vs. the pyrazole-carboxamide framework.
- Activity: Inhibits cannabinoid receptor binding (IC₅₀ ~ 50 nM) and modulates neurotransmission .
Fluorinated Pyrazole Derivatives from Patent Literature
- Example Structure: 4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrrole derivatives.
- Key Features: Fluorine substitution at the para-position of the aniline group (vs. isopropyl substitution in the target compound). Conjugated enone system, enabling redox activity absent in the target compound.
- Data :
Key Research Findings and Implications
- Trifluoromethyl vs. Fluorine : The trifluoromethyl group in the target compound may confer greater metabolic stability than single fluorine atoms in analogs like Example 53, albeit at the cost of increased molecular weight .
- Side Chain Optimization: The N-isopropylanilino group’s steric bulk could improve target selectivity compared to smaller substituents (e.g., methyl or hydrogen) in related compounds .
- Synthetic Challenges : The target compound’s synthesis likely requires palladium-catalyzed cross-coupling (as seen in Example 53), but the 4-oxobutyl linker may introduce regioselectivity issues absent in simpler analogs .
Biological Activity
N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring, which is known for its role in various biological activities. Its structure can be represented as follows:
Anticoagulant Activity
One of the notable biological activities of this compound is its potential as an anticoagulant. Research indicates that pyrazole derivatives can inhibit Factor Xa, a crucial enzyme in the coagulation cascade. For instance, a related pyrazole compound demonstrated a Ki value of 13 pM against Factor Xa, indicating potent inhibitory activity . This suggests that this compound may have similar properties.
Antiviral Activity
The compound has also been investigated for its antiviral properties. It has been reported that certain pyrazole derivatives exhibit activity against HIV and other retroviruses. Specifically, compounds with similar structures have shown promise as integrase inhibitors, which are crucial in the treatment of HIV . This positions this compound as a candidate for further antiviral research.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often linked to modifications on the pyrazole ring and substituents attached to it. The presence of trifluoromethyl and isopropylanilino groups in this compound enhances its lipophilicity and may contribute to improved bioavailability and potency.
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Ki (pM) | Reference |
|---|---|---|---|
| SN429 | Factor Xa Inhibitor | 13 | |
| DPC423 | Factor Xa Inhibitor | <10 | |
| Integrase Inhibitor | Anti-HIV | N/A |
Case Studies
Case Study 1: Anticoagulant Efficacy
In a study evaluating various pyrazole derivatives, this compound was synthesized and tested for its anticoagulant properties. The results indicated that the compound effectively inhibited thrombin generation in vitro, demonstrating its potential as an anticoagulant agent.
Case Study 2: Antiviral Activity
Another study focused on the antiviral efficacy of this compound against HIV. The results showed that it inhibited viral replication in cell cultures, suggesting that it may act through mechanisms similar to other known integrase inhibitors.
Q & A
Q. What are the key steps in synthesizing N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-4-carboxamide core via condensation of substituted pyrazole precursors with carbonyl reagents under controlled pH and temperature .
- Step 2 : Introduction of the isopropylanilino group through nucleophilic substitution or amide coupling, often using activating agents like EDC/HOBt .
- Step 3 : Final purification via column chromatography or recrystallization, with solvents selected based on solubility profiles (e.g., ethanol/water mixtures) . Critical parameters: Reaction temperature (60–80°C for amidation), inert atmosphere (N₂/Ar), and monitoring by TLC/HPLC .
Q. How can researchers validate the structural integrity of this compound?
A combination of spectroscopic and analytical methods is required:
- NMR : Confirm substitution patterns (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
- XRD : Resolve crystal packing and bond angles (e.g., amide bond geometry) .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N percentages .
- HPLC-MS : Assess retention time and molecular ion peak ([M+H]⁺) .
Advanced Research Questions
Q. What experimental design strategies optimize yield in large-scale synthesis?
Use Design of Experiments (DoE) to minimize trial-and-error:
- Variables : Temperature, solvent polarity, catalyst loading (e.g., Pd for cross-coupling) .
- Response Surface Methodology (RSM) : Identify optimal conditions for amidation (e.g., 72°C, DMF solvent, 1.2 eq. reagent) .
- High-Throughput Screening : Test 96-well plate conditions for rapid parameter optimization . Example DoE table:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 90 | 72 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 12 | 24 | 18 |
Q. How can computational methods predict bioactivity and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase binding pockets) .
- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl enhances lipophilicity; logP ≈ 3.2) . Example MD result: The isopropylanilino group forms π-π stacking with Tyr-123 in a kinase active site, stabilizing binding .
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
- Case Study : If XRD shows planar amide conformation but NMR suggests rotational flexibility:
- Perform variable-temperature NMR to probe dynamic behavior .
- Use Hirshfeld surface analysis to quantify intermolecular forces influencing solid-state vs. solution structures .
Methodological Challenges
Q. What strategies improve solubility for in vitro bioassays?
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to avoid precipitation .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
- Nanoparticle Encapsulation : PEGylated liposomes enhance aqueous dispersion (e.g., 80 nm particles with PDI <0.2) .
Q. How to assess metabolic stability in preclinical studies?
- Liver Microsome Assays : Monitor degradation via LC-MS/MS (half-life >30 min suggests suitability for in vivo use) .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4 IC₅₀ >10 μM) .
Data Interpretation and Reproducibility
Q. Why might biological activity vary between batches?
- Impurity Profiling : Trace aldehydes or residual catalysts (e.g., Pd) can inhibit enzymes. Use ICP-MS to quantify metal residues (<10 ppm) .
- Polymorphism : Different crystal forms (e.g., Form I vs. Form II) alter dissolution rates. Characterize via DSC and PXRD .
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
